molecular formula C14H15FO4 B1350031 Diethyl 2-[(4-fluorophenyl)methylene]malonate CAS No. 790-53-4

Diethyl 2-[(4-fluorophenyl)methylene]malonate

Cat. No.: B1350031
CAS No.: 790-53-4
M. Wt: 266.26 g/mol
InChI Key: OOZVIHFMGQDKDB-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-fluorophenyl)methylene]malonate is an organic compound with the molecular formula C14H15FO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorophenyl group and two ethyl ester groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize Diethyl 2-[(4-fluorophenyl)methylene]malonate involves the aldol condensation of diethyl malonate with 4-fluorobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is refluxed in ethanol or another suitable solvent to facilitate the condensation reaction, forming the desired product.

  • Knoevenagel Condensation: : Another approach is the Knoevenagel condensation, where diethyl malonate reacts with 4-fluorobenzaldehyde in the presence of a base like piperidine or pyridine. This reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Diethyl 2-[(4-fluorophenyl)methylene]malonate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl groups, converting them into alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring. Common reagents include alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Condensation Reactions: Sodium ethoxide, potassium tert-butoxide, piperidine, pyridine.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, Diethyl 2-[(4-fluorophenyl)methylene]malonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various transformations, including cyclization reactions to form heterocycles.

Biology

The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows for the production of a wide range of products with various applications.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-fluorophenyl)methylene]malonate and its derivatives depends on their specific biological targets. Generally, these compounds can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-chlorophenyl)methylene]malonate
  • Diethyl 2-[(4-bromophenyl)methylene]malonate
  • Diethyl 2-[(4-methylphenyl)methylene]malonate

Uniqueness

Diethyl 2-[(4-fluorophenyl)methylene]malonate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to participate in various chemical reactions and may also improve its pharmacokinetic properties in medicinal applications.

Properties

IUPAC Name

diethyl 2-[(4-fluorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVIHFMGQDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377567
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-53-4
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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